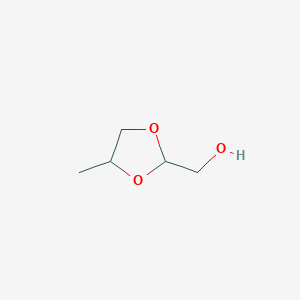
(4-Methyl-1,3-dioxolan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,3-dioxolan-2-yl)methanol is an organic compound with the molecular formula C5H10O3. It is a derivative of dioxolane, a five-membered cyclic acetal. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-dioxolan-2-yl)methanol typically involves the acetalization of 4-methyl-2,3-butanediol with formaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring, followed by purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
(4-Methyl-1,3-dioxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1,3-dioxolan-2-carboxylic acid.
Reduction: Formation of 4-methyl-1,3-dioxolan-2-ylmethanol.
Substitution: Formation of 4-methyl-1,3-dioxolan-2-yl halides or amines.
科学的研究の応用
(4-Methyl-1,3-dioxolan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chiral intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4-Methyl-1,3-dioxolan-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s acetal structure allows it to participate in acetalization reactions, which are crucial in protecting functional groups during chemical synthesis .
類似化合物との比較
Similar Compounds
1,3-Dioxolane-2-methanol: Similar structure but lacks the methyl group at the 4-position.
2-Hydroxymethyl-1,3-dioxolane: Another derivative of dioxolane with a hydroxymethyl group.
Uniqueness
(4-Methyl-1,3-dioxolan-2-yl)methanol is unique due to the presence of the methyl group at the 4-position, which imparts different chemical properties compared to its analogs. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various applications .
特性
CAS番号 |
112474-18-7 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
(4-methyl-1,3-dioxolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3/c1-4-3-7-5(2-6)8-4/h4-6H,2-3H2,1H3 |
InChIキー |
DLINGWKIAAPFAC-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


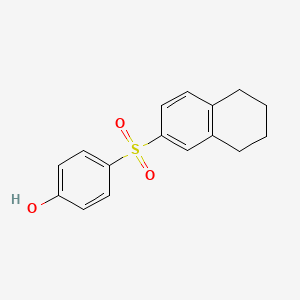
![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
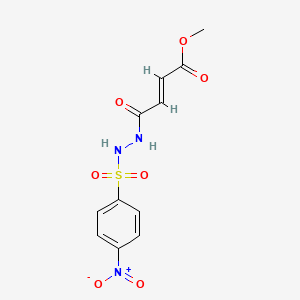
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
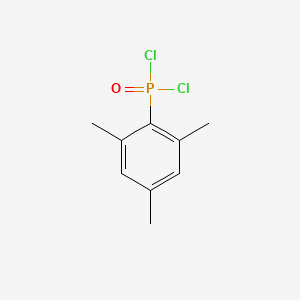
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
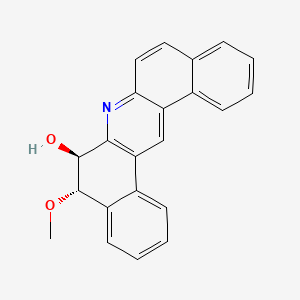
![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
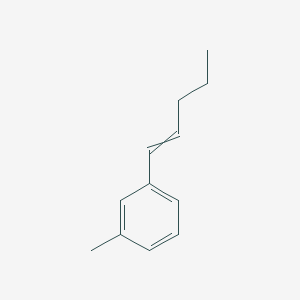
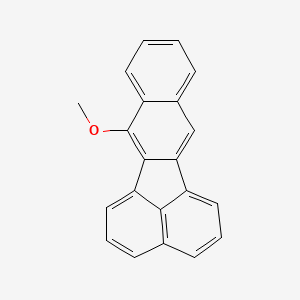
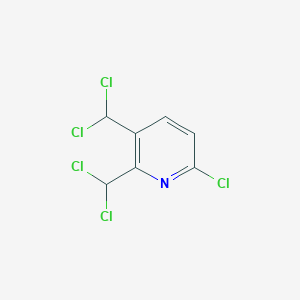
![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
